molecular formula C13H20N2O4S B4593200 5-[(dimethylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide

5-[(dimethylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide

Cat. No.: B4593200
M. Wt: 300.38 g/mol
InChI Key: JMPOFBZODSHFCR-UHFFFAOYSA-N
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Description

5-[(dimethylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11437830 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Research Applications

Research into compounds with dimethylamino and methoxybenzamide functional groups has explored their potential neuroprotective effects. For instance, Dimethyl Sulfoxide (DMSO) is known for its cryoprotective properties and has been studied for its ability to preserve cellular integrity under conditions of stress, such as in the preservation of hematopoietic stem cells for transplantation. This indicates potential applications in neurology, particularly in the context of neurodegenerative diseases or injury (Veeraputhiran et al., 2010; Ataseven et al., 2017).

Pharmacological and Toxicological Studies

The pharmacokinetics, therapeutic efficacy, and toxicological profiles of compounds are crucial areas of research. Studies have investigated the effects of substances on metabolic pathways, drug efficacy, and potential side effects. For example, research into dimethyl sulfoxide (DMSO) has examined its role in reducing intracranial pressure, suggesting applications in treating conditions like cerebral edema or increased intracranial pressure (Marshall et al., 1984). Additionally, studies on similar compounds have looked into their use as oral hypoglycemics in diabetes management, indicating the importance of chemical derivatives in therapeutic interventions (Firth et al., 1986).

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-9(2)14-13(16)11-8-10(6-7-12(11)19-5)20(17,18)15(3)4/h6-9H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOFBZODSHFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.